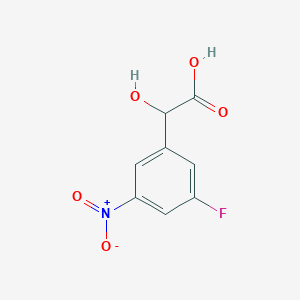
2-(2,5-Difluorophenyl)-5-methyloxazole-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Difluorophenyl)-5-methyloxazole-4-carboxylic acid is a heterocyclic compound that contains both fluorine and oxazole moieties. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of fluorine atoms can significantly alter the chemical and physical properties of the molecule, making it a valuable target for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-difluorophenyl)-5-methyloxazole-4-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, 2,5-difluorobenzoyl chloride can react with an amide under basic conditions to form the oxazole ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction. This can be achieved by treating the oxazole derivative with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would require careful control of reaction conditions, purification steps, and waste management to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring.
Reduction: Reduction reactions can target the oxazole ring or the carboxylic acid group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
2-(2,5-Difluorophenyl)-5-methyloxazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Its unique chemical properties make it suitable for the development of advanced materials, such as polymers with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of fluorine substitution on biological activity, providing insights into the design of more effective drugs.
作用机制
The mechanism of action of 2-(2,5-difluorophenyl)-5-methyloxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, making the compound more effective in its intended role.
相似化合物的比较
Similar Compounds
2-(2,5-Difluorophenyl)-5-methyloxazole: Lacks the carboxylic acid group, which can affect its reactivity and applications.
2-(2,5-Difluorophenyl)-4-carboxylic acid:
2-(2,5-Difluorophenyl)-5-methylthiazole-4-carboxylic acid: Contains a thiazole ring instead of an oxazole ring, which can influence its biological activity and chemical stability.
Uniqueness
2-(2,5-Difluorophenyl)-5-methyloxazole-4-carboxylic acid is unique due to the combination of its fluorinated phenyl ring, oxazole ring, and carboxylic acid group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H7F2NO3 |
|---|---|
分子量 |
239.17 g/mol |
IUPAC 名称 |
2-(2,5-difluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO3/c1-5-9(11(15)16)14-10(17-5)7-4-6(12)2-3-8(7)13/h2-4H,1H3,(H,15,16) |
InChI 键 |
OXNIMTCSKHEKTF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Fluoro-4-({[6-(piperidin-4-yl)pyridin-2-yl]oxy}methyl)benzonitrile hydrochloride](/img/structure/B13692528.png)

![3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole](/img/structure/B13692540.png)


![2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13692575.png)

